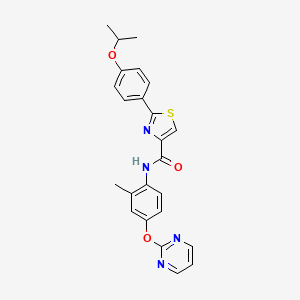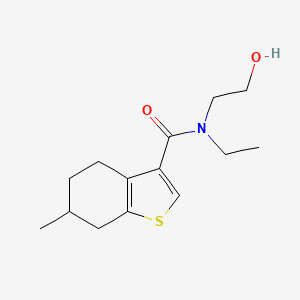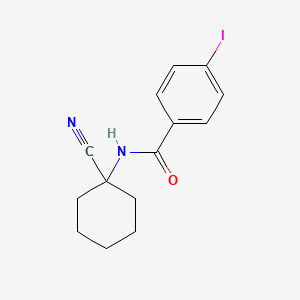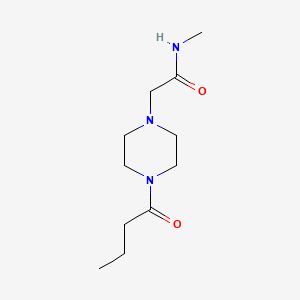![molecular formula C14H22N2O B7567123 N-[[4-(dimethylamino)phenyl]methyl]-N-methylbutanamide](/img/structure/B7567123.png)
N-[[4-(dimethylamino)phenyl]methyl]-N-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(dimethylamino)phenyl]methyl]-N-methylbutanamide, commonly known as DMXAA or ASA404, is a synthetic compound with potential antitumor properties. It was first discovered in the late 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of extensive research due to its promising anti-cancer properties.
Mechanism of Action
DMXAA works by selectively targeting tumor blood vessels. It activates the immune system and induces the production of cytokines, which in turn leads to the destruction of tumor blood vessels. This results in the death of cancer cells due to a lack of blood supply.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha), interleukin-6 (IL-6), and interferon-gamma (IFN-gamma). These cytokines play a key role in the activation of the immune system and the destruction of tumor blood vessels.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for use in lab experiments. It is easy to synthesize and has been extensively studied for its anti-cancer properties. However, there are also some limitations to its use. DMXAA is known to be unstable in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret some results.
Future Directions
There are several future directions for research on DMXAA. One area of interest is in combination therapy with other anti-cancer agents. DMXAA has been shown to enhance the anti-tumor effects of other agents, such as chemotherapy and radiation therapy. Another area of interest is in the development of more stable forms of DMXAA that can be used in aqueous solutions. Additionally, further research is needed to fully understand the mechanism of action of DMXAA and its potential use in the treatment of various types of cancer.
Synthesis Methods
DMXAA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-(dimethylamino)benzaldehyde with methyl 3-aminobutanoate in the presence of a reducing agent. The resulting intermediate is then subjected to further reactions to yield DMXAA.
Scientific Research Applications
DMXAA has been extensively studied for its potential use as an anti-cancer agent. Preclinical studies have shown that DMXAA exhibits potent anti-tumor activity against a wide range of cancers, including lung, colon, and breast cancer. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells.
properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-6-14(17)16(4)11-12-7-9-13(10-8-12)15(2)3/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJFYSRGGRUIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)CC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7567053.png)


![N-(oxan-4-yl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7567079.png)
![N-[2-(2-methoxyphenyl)-2-piperidin-1-ylethyl]quinoline-8-carboxamide](/img/structure/B7567086.png)
![5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol](/img/structure/B7567104.png)

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-3-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7567116.png)

![1-[2-[[(4-Fluorophenyl)-phenylmethyl]amino]acetyl]imidazolidin-2-one](/img/structure/B7567140.png)
![4-chloro-N,N-dimethyl-2-[[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]amino]benzamide](/img/structure/B7567145.png)

